Cas no 2229508-16-9 (2-amino-1-(2,3,6-trifluorophenyl)propan-1-one)

2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one
- EN300-1792175
- 2229508-16-9
-
- インチ: 1S/C9H8F3NO/c1-4(13)9(14)7-5(10)2-3-6(11)8(7)12/h2-4H,13H2,1H3
- InChIKey: VZXDXOCLPGMRLR-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=C(C=1C(C(C)N)=O)F)F
計算された属性
- せいみつぶんしりょう: 203.05579836g/mol
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 43.1Ų
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792175-0.25g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1792175-2.5g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1792175-0.1g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1792175-10g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1792175-0.5g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1792175-1g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1792175-0.05g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1792175-1.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1792175-5.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1792175-10.0g |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one |
2229508-16-9 | 10g |
$5037.0 | 2023-06-02 |
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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2-amino-1-(2,3,6-trifluorophenyl)propan-1-oneに関する追加情報
Introduction to 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one (CAS No. 2229508-16-9)
2-amino-1-(2,3,6-trifluorophenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2229508-16-9, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif—a benzene ring substituted with fluorine atoms at the 2, 3, and 6 positions and an amine group attached to a propanone backbone—exhibits intriguing chemical and biological properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The significance of fluorinated aromatic compounds in modern medicine cannot be overstated. Fluorine atoms introduce lipophilicity, metabolic stability, and binding affinity modifications in drug molecules, enhancing their pharmacokinetic profiles. Among these, trifluoromethyl-substituted aromatic ketones have been extensively studied for their potential as bioactive scaffolds. The presence of fluorine atoms at specific positions on the aromatic ring in 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one not only influences its electronic distribution but also modulates its reactivity and interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the structural-activity relationships (SAR) of such compounds. Studies suggest that the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one, making it a versatile intermediate for further functionalization. This property has been exploited in the synthesis of more complex molecules with tailored biological activities.
The amine group in this compound serves as a crucial pharmacophore, allowing for further derivatization through condensation reactions with carboxylic acids or aldehydes to form amides or imines. Such modifications are pivotal in designing molecules with enhanced binding affinity to biological receptors. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism.
In the realm of medicinal chemistry, fluoroaromatic ketones are increasingly recognized for their role as precursors to bioactive molecules. The synthesis of 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one involves multi-step organic transformations that highlight its synthetic utility. The reaction sequence typically begins with the Friedel-Crafts acylation of 2,3,6-trifluorobenzene followed by reduction and subsequent functional group interconversion. These synthetic strategies underscore the compound's importance as a building block in drug development pipelines.
One of the most compelling aspects of 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one is its potential application in developing novel therapeutic agents. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against various enzymes implicated in diseases such as cancer and neurodegeneration. For example, modifications at the amine or carbonyl positions have led to compounds with potent effects on kinases and proteases—key targets in oncology research.
The incorporation of fluorine atoms into pharmaceutical candidates is not without rationale. Fluorine's ability to modulate hydrophobicity and electronic properties has been leveraged to improve drug-like characteristics such as solubility, bioavailability, and metabolic stability. In the case of 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one, the trifluoromethyl group contributes to these properties while also serving as a handle for further chemical manipulation.
The growing interest in fluoroaromatic compounds is reflected in the increasing number of patents and scientific publications focusing on their synthesis and applications. Companies specializing in fluorinated chemicals have expanded their catalogs to include intermediates like CAS No. 2229508-16-9, recognizing their commercial value. This trend underscores the demand for high-quality fluorinated building blocks in academic research and industrial drug development.
From a computational perspective, virtual screening methods have been employed to identify potential hits based on structural fragments similar to 2-amino-1-(2,3,6-trifluorophenyl)propan-1-one. These approaches leverage large databases of bioactive molecules to predict new candidates with desired properties. The integration of machine learning algorithms has further refined this process by enabling rapid analysis of molecular descriptors derived from quantum mechanical calculations.
The biological evaluation of trifluoromethyl-substituted aromatic ketones often involves high-throughput screening (HTS) campaigns to assess activity against diverse targets. Such screens have identified several lead compounds that have advanced into preclinical testing phases. The success stories derived from these efforts reinforce the importance of exploring novel scaffolds like CAS No. 2229508-16-9 for therapeutic intervention.
In conclusion,2-amino-1-(2,3,6-trifluorophenyl)propan-1-one represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining an amine functionality with a trifluoromethyl-substituted aromatic ring—make it an attractive scaffold for designing next-generation drugs targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,CAS No 2229508169 will undoubtedly play an integral role in future medicinal chemistry endeavors.
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